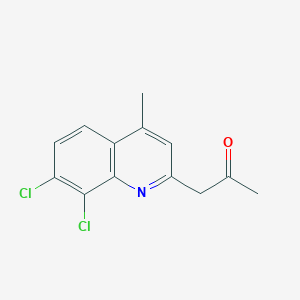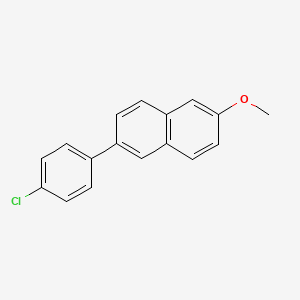
2-(4-Chlorophenyl)-6-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-6-methoxynaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 4-chlorophenyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, 4-chlorobenzene, and methanol.
Friedel-Crafts Alkylation: The naphthalene undergoes Friedel-Crafts alkylation with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-chlorophenyl)naphthalene.
Methoxylation: The resulting compound is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid to introduce the methoxy group at the 6-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes and other substituted derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-6-methoxynaphthalene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxynaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
類似化合物との比較
2-(4-Bromophenyl)-6-methoxynaphthalene: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-6-hydroxynaphthalene: Similar but with a hydroxyl group instead of a methoxy group.
2-(4-Chlorophenyl)-naphthalene: Lacks the methoxy group.
Uniqueness: 2-(4-Chlorophenyl)-6-methoxynaphthalene is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic effects compared to similar compounds.
特性
分子式 |
C17H13ClO |
|---|---|
分子量 |
268.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3 |
InChIキー |
GAYKDWQALHEEGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


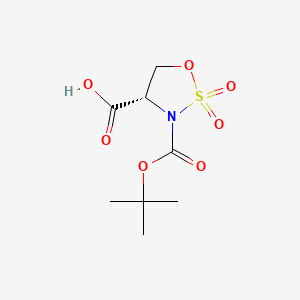
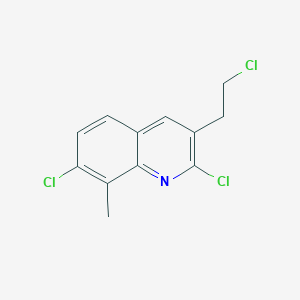
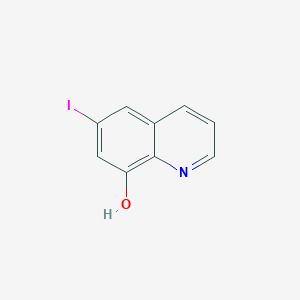
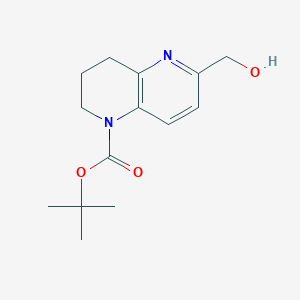
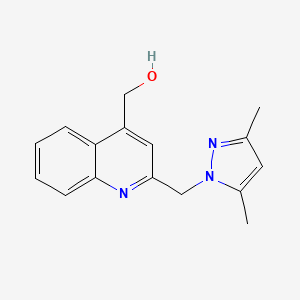


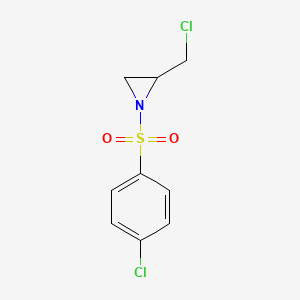


![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

